molecular formula C16H18O9 B585565 (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid CAS No. 1323443-06-6

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid

Cat. No.: B585565
CAS No.: 1323443-06-6
M. Wt: 360.265
InChI Key: CWVRJTMFETXNAD-WKFUDWLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid is a labelled analogue of Chlorogenic Acid, a bioactive compound known for its anti-inflammatory and antioxidant properties. This compound is often used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid can be synthesized through the esterification of caffeic acid and quinic acid. The reaction typically involves the use of isotopically labeled caffeic acid (Caffeic Acid-13C6) and quinic acid under controlled conditions to ensure the incorporation of the 13C6 label .

Industrial Production Methods

Industrial production of this compound involves the use of advanced techniques such as deep eutectic solvents for extraction from plant sources. These solvents are environmentally friendly and provide high yields of the compound . The process includes the extraction of Chlorogenic Acid from plants like coffee beans, followed by isotopic labeling to produce this compound.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Esterification: It can form esters with alcohols.

    Isomerization: It can isomerize to form different caffeoylquinic acid isomers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Esterification: Acid catalysts like sulfuric acid are employed.

    Isomerization: Heat and water are typically used to induce isomerization.

Major Products

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Esterification: Esters of this compound

    Isomerization: Different isomers of caffeoylquinic acid

Scientific Research Applications

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a standard in analytical chemistry for the quantification of Chlorogenic Acid in various samples.

    Biology: Employed in studies of metabolic pathways and enzyme interactions due to its stable isotopic label.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties.

    Industry: Used in the food industry as an additive for its antioxidant properties and in the development of functional foods.

Mechanism of Action

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid exerts its effects through several molecular mechanisms:

    Anti-inflammatory: It moderates the synthesis and secretion of inflammatory mediators such as TNF-α, IL-1β, IL-6, IL-8, NO, and PGE2.

    Antioxidant: It activates the Nrf2 pathway, increasing the expression of antioxidant enzymes and reducing oxidative stress.

    Metabolic Regulation: It influences glucose and lipid metabolism by activating AMPK pathways and modulating key enzymes involved in these processes.

Comparison with Similar Compounds

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid is unique due to its isotopic labeling, which allows for precise tracking in biological systems. Similar compounds include:

    Caffeic Acid: A precursor in the synthesis of Chlorogenic Acid.

    Quinic Acid: Another precursor in the synthesis of Chlorogenic Acid.

    3-Caffeoylquinic Acid: An isomer of Chlorogenic Acid with similar properties.

This compound stands out due to its enhanced stability and traceability in research applications, making it a valuable tool in various scientific fields.

Properties

IUPAC Name

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14-,16+/m1/s1/i1+1,3+1,5+1,8+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVRJTMFETXNAD-WKFUDWLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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